2-(Difluoromethyl)-6-methoxy-4-chromanol
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Overview
Description
2-(Difluoromethyl)-6-methoxy-4-chromanol is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a chromanol core. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-6-methoxy-4-chromanol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluoromethylating agents such as ClCF2H in the presence of a base and a suitable solvent . The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial production methods for this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
2-(Difluoromethyl)-6-methoxy-4-chromanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromanol derivatives.
Common reagents and conditions used in these reactions include bases, acids, solvents like acetonitrile or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Difluoromethyl)-6-methoxy-4-chromanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methoxy-4-chromanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity and selectivity . Additionally, the methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-6-methoxy-4-chromanol can be compared with other similar compounds such as:
2-(Trifluoromethyl)-6-methoxy-4-chromanol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-(Difluoromethyl)-4-chromanol: Lacking the methoxy group, this compound may have different physical and chemical properties, affecting its applications and effectiveness.
6-Methoxy-4-chromanol: Without the difluoromethyl group, this compound may exhibit different binding affinities and selectivities in biological systems.
Properties
IUPAC Name |
2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCRCIFIKXIOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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